

Application Notes and Protocols: Oric-101 and Nab-Paclitaxel Combination Study

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oric-101

Cat. No.: B609768

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the study design for the combination of **Oric-101**, a glucocorticoid receptor (GR) antagonist, and nab-paclitaxel, a microtubule inhibitor. The information is based on preclinical and clinical data from the Phase 1b clinical trial NCT03928314. The protocols outlined below are intended to serve as a guide for researchers investigating mechanisms of chemotherapy resistance and the development of novel combination therapies.

Scientific Rationale

Upregulation of the glucocorticoid receptor (GR) signaling pathway has been identified as a mechanism of resistance to taxane-based chemotherapy in various solid tumors.[1][2][3] Glucocorticoids, through GR activation, can promote cell survival and inhibit apoptosis, thereby diminishing the cytotoxic effects of chemotherapeutic agents like paclitaxel.[1][4]

Oric-101 is a potent and selective GR antagonist that has been shown to reverse this resistance in preclinical models. By blocking GR signaling, **Oric-101** is hypothesized to re-sensitize tumor cells to the effects of nab-paclitaxel, which works by disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis. The combination of **Oric-101** and nab-paclitaxel was investigated to determine if it could overcome GR-mediated chemoresistance and improve clinical outcomes in patients with advanced solid tumors.

Clinical Study Design (NCT03928314)

The clinical investigation of **Oric-101** in combination with nab-paclitaxel was a Phase 1b open-label, dose-escalation, and expansion study.

Table 1: Clinical Trial (NCT03928314) Core Design Parameters

Parameter	Description
Phase	1b
Study Design	Open-label, dose escalation (3+3 design) and dose expansion
Patient Population	Patients with advanced solid tumors
Primary Objective (Dose Escalation)	To determine the recommended Phase 2 dose (RP2D) and assess the safety and tolerability of the combination.
Primary Objective (Dose Expansion)	To evaluate the preliminary anti-tumor activity of the combination.
Interventions	Oric-101 administered orally; Nab-paclitaxel administered intravenously.

Table 2: Dosing Regimens in the Clinical Trial

Drug	Dose Escalation Range	Recommended Phase 2 Dose (RP2D)	Administration Schedule
Oric-101	80 to 240 mg once daily (intermittent or continuous)	160 mg once daily (continuous)	Orally, once daily for 21 days of a 28-day cycle
Nab-paclitaxel	75 or 100 mg/m ²	75 mg/m ²	Intravenously on days 1, 8, and 15 of a 28-day cycle

Preclinical Investigation Protocols

The following protocols are based on the methodologies reported in preclinical studies that formed the basis for the clinical trial.

In Vitro Glucocorticoid-Induced Chemoresistance Assay

Objective: To assess the ability of **Oric-101** to reverse glucocorticoid-mediated protection of cancer cells from nab-paclitaxel-induced apoptosis.

Materials:

- Cancer cell lines (e.g., Triple-Negative Breast Cancer (TNBC), Pancreatic Ductal Adenocarcinoma (PDAC), Ovarian Cancer cell lines)
- Cell culture medium and supplements
- Dexamethasone (synthetic glucocorticoid)
- **Oric-101**
- Nab-paclitaxel
- Caspase-3/7 activity assay kit
- 96-well plates

Protocol:

- Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Pre-treat the cells with vehicle or dexamethasone (e.g., 100 nM) for 24 hours to induce the chemoresistant phenotype.
- Following dexamethasone pre-treatment, treat the cells with one of the following combinations for 48-72 hours:
 - Vehicle control

- **Oric-101** alone (e.g., 0.5 μ M)
- Nab-paclitaxel alone
- Dexamethasone + Nab-paclitaxel
- Dexamethasone + Nab-paclitaxel + **Oric-101**
- After the treatment period, measure apoptosis using a caspase-3/7 activity assay according to the manufacturer's instructions.
- Analyze the data to determine if **Oric-101** can reverse the anti-apoptotic effect of dexamethasone in the presence of nab-paclitaxel.

In Vivo Xenograft Model of Taxane Resistance

Objective: To evaluate the in vivo efficacy of the **Oric-101** and paclitaxel combination in taxane-naïve and taxane-resistant tumor models.

Materials:

- Immunocompromised mice (e.g., nude mice)
- Cancer cell lines for xenograft implantation (e.g., HCC1806 for TNBC)
- Matrigel
- **Oric-101**
- Paclitaxel (or nab-paclitaxel)
- Calipers for tumor measurement

Protocol:

- Subcutaneously implant cancer cells mixed with Matrigel into the flanks of immunocompromised mice.
- Allow tumors to reach a palpable size (e.g., 100-200 mm³).

- Randomize mice into treatment groups:
 - Vehicle control
 - **Oric-101** alone (e.g., 75 mg/kg, oral, twice daily)
 - Paclitaxel alone (e.g., 20 mg/kg, intraperitoneal, every 3 days)
 - **Oric-101** + Paclitaxel
- For taxane-resistant models, tumors can be established from cell lines previously treated with and having developed resistance to paclitaxel.
- Measure tumor volume with calipers at regular intervals (e.g., twice a week).
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
- Analyze tumor growth curves to assess the anti-tumor efficacy of the combination treatment compared to monotherapies.

Pharmacodynamic Biomarker Analysis

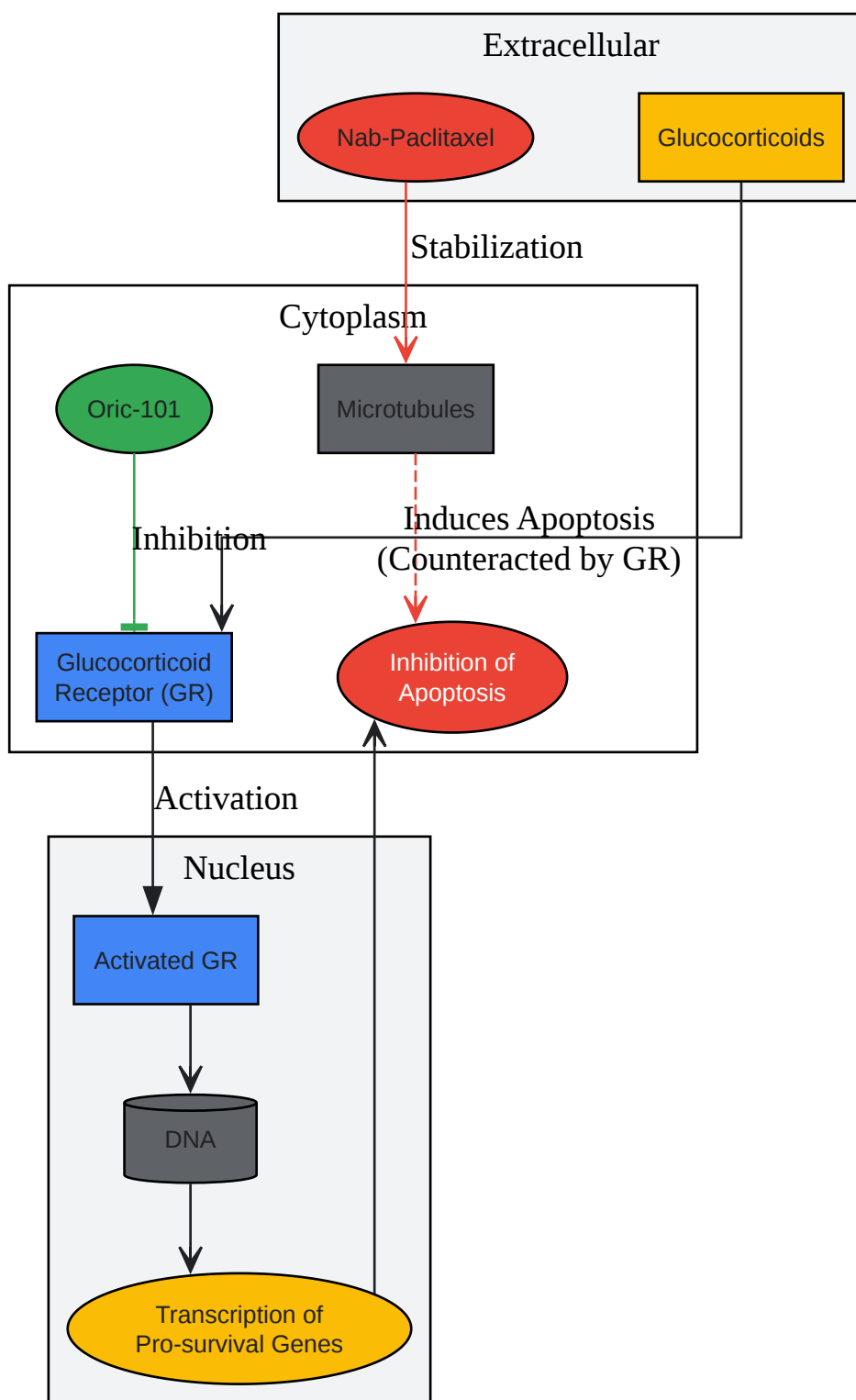
Objective: To confirm target engagement of **Oric-101** by measuring the expression of GR target genes in patient samples.

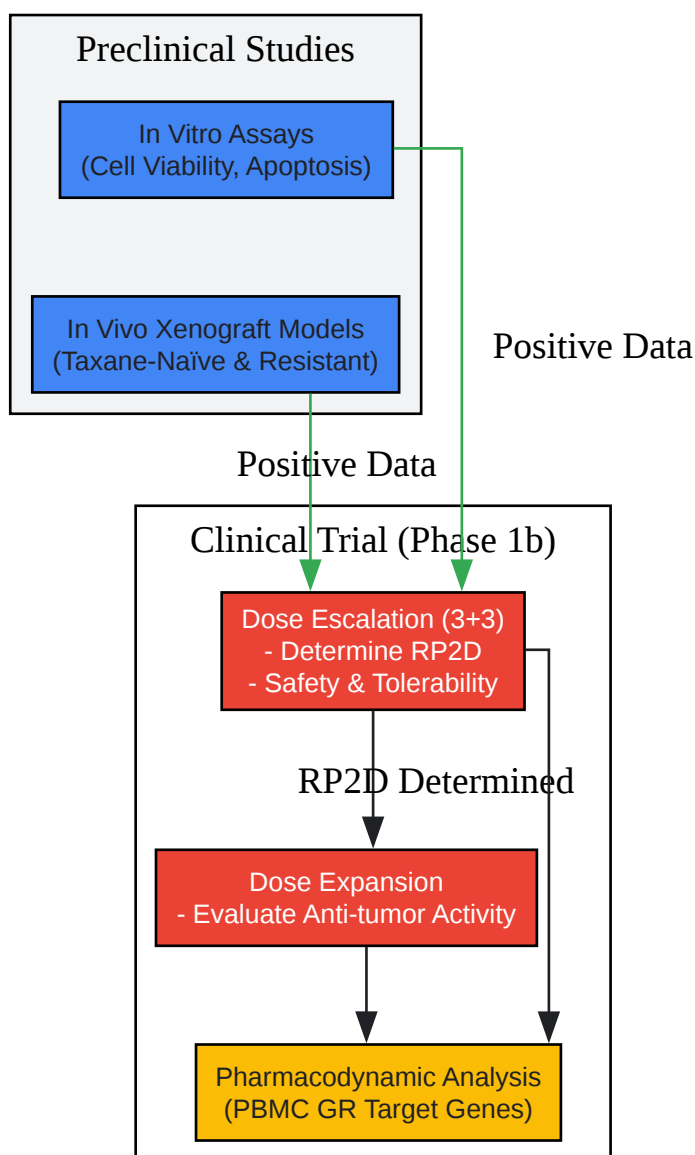
Protocol:

- Collect peripheral blood samples from patients at baseline and at specified time points during treatment.
- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the blood samples using density gradient centrifugation.
- Extract total RNA from the isolated PBMCs.

- Perform reverse transcription to synthesize cDNA.
- Use quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of GR target genes (e.g., FKBP5, GILZ, PER1) and a housekeeping gene for normalization.
- Analyze the changes in target gene expression from baseline to post-treatment to assess the pharmacodynamic effect of **Oric-101**.

Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]
- 3. Gene expression profiles in human peripheral blood mononuclear cells as biomarkers for nutritional in vitro and in vivo investigations - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Oric-101 and Nab-Paclitaxel Combination Study]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609768#oric-101-and-nab-paclitaxel-combination-study-design>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com